2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrrolidine ring, a pyridine ring, and a pyrimidine ring with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound might interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring in the compound can contribute to the pharmacokinetic profile of the compound .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The pyrrolidine ring in the compound may contribute to its stability and efficacy in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the construction of the pyrrolidine ring followed by its functionalization with pyridine and pyrimidine derivatives. One common method involves the reaction of pyrrolidine with 2-bromopyridine under basic conditions to form the pyridin-2-ylpyrrolidine intermediate. This intermediate is then reacted with 4-chloro-2-(trifluoromethyl)pyrimidine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidin-2-one and pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds such as 2-bromopyridine and 4-chloropyridine.
Pyrimidine derivatives: Compounds such as 4-chloro-2-(trifluoromethyl)pyrimidine and 2-aminopyrimidine.
Uniqueness
2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to its combination of three different heterocyclic rings and the presence of a trifluoromethyl group. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-(3-pyridin-2-ylpyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4/c15-14(16,17)12-4-7-19-13(20-12)21-8-5-10(9-21)11-3-1-2-6-18-11/h1-4,6-7,10H,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIUBSSZULNXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.